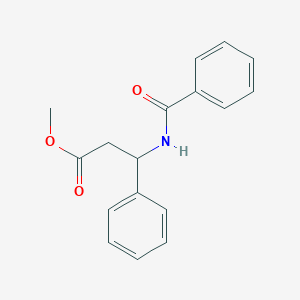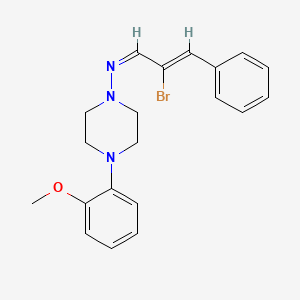![molecular formula C15H12F3NO2 B5917439 2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as TFMPA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 121-122°C. TFMPA is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic effects in various diseases.
作用机制
TFMPA is a selective COX-2 inhibitor that works by blocking the production of prostaglandins, which are involved in inflammation, pain, and fever. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins. TFMPA selectively inhibits COX-2 without affecting COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes TFMPA a promising candidate for the treatment of inflammatory diseases without causing gastrointestinal side effects.
Biochemical and Physiological Effects
TFMPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been reported to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in inflammation. TFMPA has also been shown to have protective effects on the heart and brain in animal models of ischemia-reperfusion injury.
实验室实验的优点和局限性
TFMPA has several advantages for lab experiments. It is a selective COX-2 inhibitor that can be used to investigate the role of COX-2 in various biological processes. TFMPA has also been reported to have good solubility in organic solvents, which makes it easy to handle in the lab. However, TFMPA has some limitations for lab experiments. It has been reported to have low stability in solution, which can lead to degradation over time. In addition, TFMPA has been shown to have low water solubility, which can limit its use in aqueous solutions.
未来方向
TFMPA has several potential future directions for scientific research. It can be further studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. TFMPA can also be used as a tool to investigate the role of COX-2 in various biological processes. In addition, TFMPA can be modified to improve its stability and solubility in solution, which can enhance its use in lab experiments. Overall, TFMPA has a promising future in scientific research due to its unique pharmacological properties.
合成方法
TFMPA can be synthesized through a multistep process starting from 4-trifluoromethylphenylacetic acid. The first step involves the conversion of 4-trifluoromethylphenylacetic acid to 4-trifluoromethylphenylacetic chloride using thionyl chloride. The resulting compound is then reacted with phenoxyamine to form TFMPA. This method has been reported to yield high purity TFMPA with good yields.
科学研究应用
TFMPA has been used in a wide range of scientific research applications due to its unique pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. TFMPA has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, TFMPA has been used as a tool to investigate the role of cyclooxygenase (COX) enzymes in various biological processes.
属性
IUPAC Name |
2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)11-6-8-12(9-7-11)19-14(20)10-21-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMYMDBZIRGWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B5917368.png)
![N-(4-ethylphenyl)-N'-{imino[(8-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917380.png)
![2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)

![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5917401.png)

![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)

![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)

